Butyl 2-((4-chlorophenyl)amino)-2-oxoacetate

Description

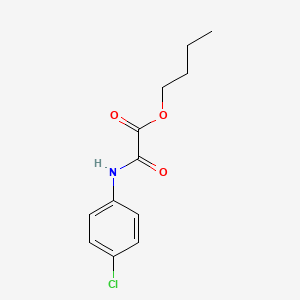

Butyl 2-((4-chlorophenyl)amino)-2-oxoacetate is a synthetic α-ketoester derivative featuring a butyl ester group, a 4-chlorophenyl-substituted amino moiety, and a 2-oxoacetate backbone. This compound is structurally characterized by the presence of a chlorinated aromatic ring, which enhances its electronic and steric properties compared to non-halogenated analogs. It is primarily utilized as a pharmaceutical intermediate or research chemical in medicinal chemistry and organic synthesis .

The synthesis of this compound is inferred from analogous procedures for methyl and ethyl esters. For instance, methyl 2-(4-chlorophenyl)-2-oxoacetate (5q) is synthesized via a general protocol involving 2-(4-chlorophenyl)-2-oxoacetaldehyde, Bu₄NI, and TBHP in methanol under heating . Similarly, butyl esters like butyl 2-(4-methoxyphenyl)-2-oxoacetate are isolated via silica gel chromatography, suggesting comparable purification methods for the target compound .

Properties

IUPAC Name |

butyl 2-(4-chloroanilino)-2-oxoacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClNO3/c1-2-3-8-17-12(16)11(15)14-10-6-4-9(13)5-7-10/h4-7H,2-3,8H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAYMRSKOBCCGSX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C(=O)NC1=CC=C(C=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butyl 2-((4-chlorophenyl)amino)-2-oxoacetate typically involves the reaction of butyl chloroformate with 4-chloroaniline in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The general reaction scheme is as follows:

Reaction of Butyl Chloroformate with 4-Chloroaniline:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Butyl 2-((4-chlorophenyl)amino)-2-oxoacetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can yield amine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents such as halogens or alkylating agents in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Butyl 2-((4-chlorophenyl)amino)-2-oxoacetate has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and therapeutic applications.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Butyl 2-((4-chlorophenyl)amino)-2-oxoacetate involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations :

- Halogen substituents (Cl, Br, F) increase electrophilicity and binding affinity in biological systems compared to methoxy groups .

- Chlorine’s electron-withdrawing nature enhances stability and reactivity in nucleophilic substitutions .

Ester Group Modifications

The ester group (methyl, ethyl, butyl) influences solubility, bioavailability, and synthetic yield:

Key Observations :

Physicochemical Properties

- Methyl 2-(4-fluorophenyl)-2-oxoacetate : Aromatic protons resonate at δ 8.17–8.06 ppm, with fluorine coupling observed at δ -101.07 ppm .

- Methyl 2-(4-chlorophenyl)-2-oxoacetate : Aromatic signals at δ 7.91–7.66 ppm, consistent with electron-deficient chlorinated rings .

- Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate: LCMS and NMR confirm structural integrity, with methoxy groups influencing electron density .

Biological Activity

Introduction

Butyl 2-((4-chlorophenyl)amino)-2-oxoacetate is an organic compound that has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

- Molecular Formula : C11H12ClN O3

- Molecular Weight : 241.67 g/mol

The presence of the 4-chlorophenyl group is significant as it may influence the compound's biological interactions and activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Its mechanism of action may involve:

- Electrophilic Reactions : The compound acts as an electrophile, reacting with nucleophiles in cellular environments, which can lead to enzyme inhibition or modification of cellular components.

- Inhibition of Enzymatic Activity : Studies suggest that compounds with similar structures have shown inhibitory effects on specific enzymes, such as phospholipase A2 (PLA2), which plays a role in inflammatory processes .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. It has been tested against various bacterial strains, showing significant inhibition zones in agar diffusion assays. The compound's effectiveness may be linked to its structural features, particularly the chlorophenyl moiety, which enhances its lipophilicity and membrane permeability.

Anticancer Properties

The anticancer potential of this compound has been explored in vitro using various cancer cell lines. The following findings summarize its effects:

- Cell Viability Assays : MTT assays demonstrated that this compound significantly reduces cell viability in breast cancer (MCF7) and lung cancer (A549) cell lines, with IC50 values indicating potent cytotoxicity.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the chlorophenyl group or the butyl chain can significantly alter its potency and selectivity. For example:

- Substitution Effects : Studies have shown that replacing the chlorine atom with other halogens can either enhance or diminish activity against specific targets. The introduction of electron-withdrawing groups at the para position has been associated with increased inhibitory activity against PLA2 enzymes .

Case Study 1: Anticancer Efficacy

In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of α-ketoamide derivatives, including this compound. These compounds were evaluated for their ability to inhibit cancer cell proliferation. The results indicated that compounds with a similar scaffold demonstrated enhanced activity against cancer cells by inducing apoptosis through caspase activation pathways .

Case Study 2: Antimicrobial Screening

Another research effort focused on evaluating the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The compound exhibited strong antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead candidate for developing new antimicrobial agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.